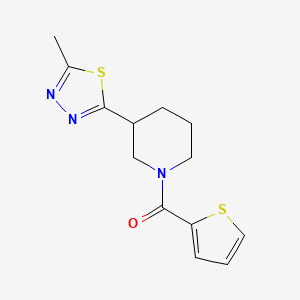

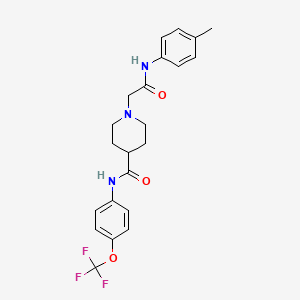

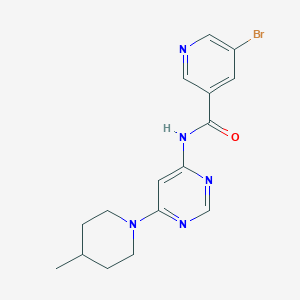

![molecular formula C16H20N4O4S B2780609 1,3,6-trimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899747-06-9](/img/structure/B2780609.png)

1,3,6-trimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1,3,6-trimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Synthesis Analysis

Methods were developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .Chemical Reactions Analysis

The chemical reactions involving pyrido[2,3-d]pyrimidines are diverse. For instance, when 5-acetyl-4-aminopyrimidines are heated under reflux with MeONa in BuOH, they are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . This involves the acetyl methyl group and the amide carbonyl moiety in the cyclization .科学的研究の応用

Anticancer Activity

Pyrido[2,3-d]pyrimidines have been identified as having a broad spectrum of biological activities, including antitumor properties . The specific structure of the compound suggests it could act on various cancer targets such as tyrosine kinase, ABL kinase, and mammalian target of rapamycin, among others. Its potential effectiveness against these targets could be explored through in vitro and in vivo studies to develop new selective and safe anticancer agents.

Antibacterial Agents

The pyrido[2,3-d]pyrimidine scaffold is also associated with antibacterial activity . The thioether and morpholino groups in the compound could enhance its interaction with bacterial enzymes or proteins, leading to the development of new antibiotics, especially in the face of rising antibiotic resistance.

CNS Depressants

Compounds with the pyrido[2,3-d]pyrimidine structure have shown CNS depressive activity . This suggests that our compound could be used in the synthesis of new CNS depressants, potentially aiding in the treatment of disorders such as anxiety, insomnia, and seizures.

Anticonvulsant Properties

The anticonvulsant activity is another notable application of pyrido[2,3-d]pyrimidines . Research could focus on the efficacy of this compound in modulating neurotransmitter release or ion channel activity, which are common mechanisms of action for anticonvulsants.

Antipyretic Uses

Pyrido[2,3-d]pyrimidines have been reported to exhibit antipyretic (fever-reducing) activities . The compound could be investigated for its potential to inhibit the synthesis of prostaglandins, which are involved in fever and inflammation, thereby contributing to the development of new antipyretic medications.

Molecular Scaffolding for Drug Development

The structural complexity of the compound makes it a candidate for use as a molecular scaffold in drug development . Its diverse functional groups allow for a wide range of chemical modifications, which can be exploited to create novel drugs with specific pharmacological properties.

作用機序

Target of Action

The compound 1,3,6-trimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are known to target a variety of proteins, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These targets play crucial roles in cell signaling, growth, and proliferation.

Mode of Action

Pyrido[2,3-d]pyrimidines are known to inhibit their targets by binding to the active sites of these proteins, thereby disrupting their normal function . This can lead to changes in cell signaling pathways, ultimately affecting cell growth and proliferation.

Biochemical Pathways

The affected pathways depend on the specific targets of the compound. For instance, if the compound targets tyrosine kinases, it could affect pathways such as the MAPK/ERK pathway or the PI3K/Akt pathway, which are involved in cell growth, proliferation, and survival . Disruption of these pathways can lead to cell cycle arrest and apoptosis, thereby exerting an anti-tumor effect.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways they are involved in. Generally, inhibition of the targets mentioned above can lead to disruption of cell signaling pathways, resulting in cell cycle arrest and apoptosis . This can lead to a decrease in tumor growth in the case of cancer cells.

将来の方向性

The future directions for research on pyrido[2,3-d]pyrimidines are promising. They are considered an emerging scaffold in medicinal chemistry with a broad spectrum of activities . This review will represent the complete medicinal and pharmacological profile of pyrido[2,3-d]pyrimidines as anticancer agents, and will help scientists to design new selective, effective and safe anticancer agents .

特性

IUPAC Name |

1,3,6-trimethyl-5-(2-morpholin-4-yl-2-oxoethyl)sulfanylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4S/c1-10-8-17-14-12(15(22)19(3)16(23)18(14)2)13(10)25-9-11(21)20-4-6-24-7-5-20/h8H,4-7,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWQFOGIRYZYST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C(=C1SCC(=O)N3CCOCC3)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,6-trimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

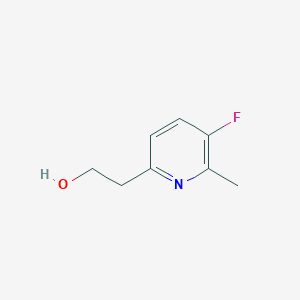

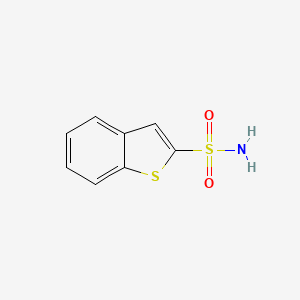

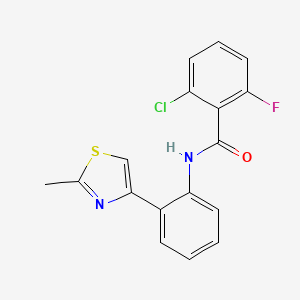

![1-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone](/img/structure/B2780530.png)

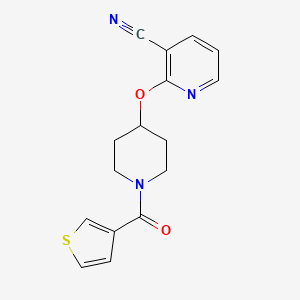

![5-{[3-(2-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B2780543.png)